molecular formula C19H14FN3O2S B6498443 N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946228-59-7

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B6498443
CAS RN: 946228-59-7
M. Wt: 367.4 g/mol
InChI Key: SKRGKOULVVZWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (BFO-MBOC) is an organic compound belonging to the class of oxazole-5-carboxamides. It is a small molecule that has been studied for its potential use in various scientific research applications, including drug development and laboratory experiments. BFO-MBOC has been shown to have a unique mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been studied for its potential use in various scientific research applications. In particular, it has been studied for its potential use in drug development. N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a high affinity for certain proteins, making it a potential target for drug development. Additionally, N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been studied for its potential use as a tool in laboratory experiments. It has been used to study the effects of various compounds on biological systems and to study the structure and function of proteins.

Mechanism of Action

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a unique mechanism of action. It binds to certain proteins, such as the cytochrome P450 family of enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of effects, including changes in gene expression, changes in metabolic pathways, and changes in cell signaling.
Biochemical and Physiological Effects
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, leading to changes in gene expression, metabolic pathways, and cell signaling. Additionally, N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory and anti-apoptotic effects. It has also been shown to reduce the production of reactive oxygen species and to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is its high affinity for certain proteins, making it a potential target for drug development. Additionally, N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is relatively easy to synthesize and has a high yield. However, N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has a few limitations, such as its relatively short half-life and its potential toxicity.

Future Directions

There are a number of potential future directions for N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide. One potential direction is to further explore its potential use in drug development. This could include studying its effects on various proteins and the potential for using it as a drug target. Additionally, further research could be done on its potential use as a tool in laboratory experiments. This could include studying its effects on various biological systems and exploring its potential for use in various research projects. Finally, further research could be done on its biochemical and physiological effects, as well as its potential toxicity.

Synthesis Methods

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is synthesized via a one-pot reaction of 4-fluoro-1,3-benzothiazol-2-yl-methyl ester and N-benzyl-5-carboxamidoxazole in dimethylformamide and triethylamine. This reaction is efficient and yields high yields of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide. The chemical structure of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is shown in Figure 1.

properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-12-10-15(25-22-12)18(24)23(11-13-6-3-2-4-7-13)19-21-17-14(20)8-5-9-16(17)26-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRGKOULVVZWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.